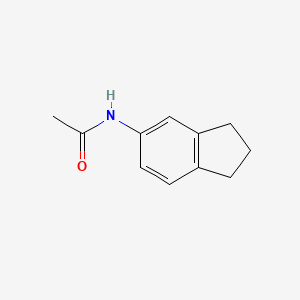

N-(2,3-Dihydro-1H-inden-5-yl)acetamide

描述

Historical Context of Indane-Acetamide Derivatives in Medicinal Chemistry

The journey of indane-acetamide derivatives in medicinal chemistry is rooted in the broader exploration of both the indane nucleus and the acetamide (B32628) functional group. The indane structure, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane ring, has long been recognized as a "privileged scaffold". researchgate.neteburon-organics.com This means it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.neteburon-organics.com Indane analogues are foundational to several commercial drugs, including the antiviral Indinavir, the anti-inflammatory drug Sulindac, and Donepezil, used for treating Alzheimer's disease. researchgate.neteburon-organics.com

Concurrently, acetamide derivatives have a rich history in medicinal chemistry, with a vast number of compounds from this class exhibiting a wide range of biological activities, including analgesic, anticonvulsant, and anti-inflammatory properties. archivepp.comnih.govnih.gov The acetamide group can act as a key pharmacophore, influencing a molecule's pharmacokinetic parameters and its interaction with biological targets. archivepp.com The convergence of these two entities—the versatile indane scaffold and the biologically active acetamide moiety—has provided a fertile ground for the development of novel therapeutic candidates. Researchers have synthesized and investigated various indane-acetamide derivatives, exploring their potential in areas such as cancer and neurological disorders. researchgate.netbenthamdirect.com

Significance of the 2,3-Dihydro-1H-indene Core in Bioactive Molecules

The 2,3-dihydro-1H-indene core, the central structure of N-(2,3-Dihydro-1H-inden-5-yl)acetamide, imparts several advantageous properties to bioactive molecules. Its rigid bicyclic framework provides a defined three-dimensional structure, which can lead to more specific interactions with biological targets. researchgate.neteburon-organics.com This rigidity can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and potency.

The fusion of an aromatic benzene ring with an aliphatic cyclopentane ring offers a unique combination of lipophilic and aromatic characteristics. researchgate.neteburon-organics.com This allows for a variety of chemical modifications at different positions on the ring system, enabling chemists to fine-tune the molecule's properties to optimize its biological activity and pharmacokinetic profile. researchgate.neteburon-organics.com The indane core is a key component in a variety of pharmacologically active compounds and serves as an intermediate in the synthesis of many medicinally important molecules. researchgate.netbeilstein-journals.org

The significance of this core is evident in its presence in molecules targeting a wide array of biological pathways. For instance, derivatives of 2,3-dihydro-1H-indene have been investigated as inhibitors of IAP (Inhibitor of Apoptosis) proteins for cancer therapy and as tubulin polymerization inhibitors, which also have anticancer applications. nih.govgoogle.comnih.gov Furthermore, the indane structure is a component of compounds designed to act as antagonists for certain receptors and has been explored for the development of neuroprotective agents. researchgate.net

Research Trajectory and Evolution of Studies on this compound and its Analogues

Initial research interest in this compound often begins with its synthesis and characterization as a novel chemical entity. The basic properties of the compound are established through techniques that determine its molecular formula, weight, and other physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Acetamidoindane, N1-(2,3-Dihydro-1H-inden-5-yl)acetamide |

| CAS Number | 59856-06-3 |

Table 1: Properties of this compound. nih.gov

The research trajectory then typically evolves towards the design and synthesis of analogues to explore structure-activity relationships (SAR). This involves systematically modifying the parent structure of this compound to identify which parts of the molecule are crucial for its biological effects. For example, studies have focused on creating derivatives with substitutions on the indene (B144670) ring system or modifications to the acetamide side chain.

A significant area of investigation for analogues of this compound has been in the field of oncology. Researchers have synthesized series of 2,3-dihydro-1H-indene derivatives and evaluated their potential as anticancer agents. One study focused on derivatives as tubulin polymerization inhibitors, which are crucial for cell division and are a key target in cancer chemotherapy. nih.govnih.gov In this research, compound 12d (structure not fully specified in the provided text but identified as a potent derivative) showed significant antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.govnih.gov

Another line of research has explored 1H-inden-1-one substituted (heteroaryl)acetamide derivatives for their anticancer activity. benthamdirect.comresearchgate.net In one such study, a series of compounds were synthesized and screened for their ability to inhibit the growth of various cancer cell lines. The results highlighted that specific substitutions on the phenoxy and heteroaryl portions of the acetamide side chain significantly influenced the anticancer efficacy. benthamdirect.com

| Compound ID | Cancer Cell Line | Growth Inhibition (%) |

| 3e | Leukemia | 61.47 |

| 3e | Non-Small Cell Lung Cancer | 79.31 |

| 3e | Breast Cancer | 62.82 |

Table 2: Anticancer activity of a selected 1H-inden-1-one substituted (heteroaryl)acetamide derivative (Compound 3e). benthamdirect.comresearchgate.net

The evolution of these studies demonstrates a clear progression from the fundamental characterization of this compound to the rational design and biological evaluation of its more complex analogues for specific therapeutic targets, particularly in the realm of anticancer research.

属性

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYOJAPRKMBKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347864 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59856-06-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide

The synthesis of this compound is primarily contingent on the initial formation of its core bicyclic structure, the 2,3-dihydro-1H-indene (also known as indane), followed by the introduction of the acetamide (B32628) functionality.

The 2,3-dihydro-1H-indene scaffold is a common structural motif in organic chemistry, and its synthesis can be achieved through various strategic intramolecular cyclizations. researchgate.net One of the most prevalent methods is the intramolecular Friedel-Crafts reaction. nih.govrsc.orgmasterorganicchemistry.com This can proceed via two main pathways:

Intramolecular Friedel-Crafts Acylation: This approach involves the cyclization of a 3-arylpropanoic acid. The carboxylic acid is typically converted to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid like polyphosphoric acid to form an indanone (a ketone derivative of indane). stackexchange.comresearchgate.net The resulting ketone can then be reduced to the corresponding methylene (B1212753) group to complete the indane skeleton.

Intramolecular Friedel-Crafts Alkylation: This pathway uses a substrate with an aromatic ring and a suitable alkyl chain bearing a leaving group, such as a halide or an alcohol. In the presence of a Lewis or Brønsted acid, a carbocation is generated on the side chain, which then attacks the aromatic ring to form the five-membered ring of the indane system. masterorganicchemistry.com

Modern catalytic methods have also been developed, including palladium-catalyzed intramolecular C-H alkylation of arenes with alkyl halides and nickel-catalyzed carboannulation reactions, which offer alternative routes to the indane core under milder conditions. organic-chemistry.org These strategies are versatile and can be adapted to produce substituted indanes, such as the precursor 5-aminoindan (B44798), which is the direct antecedent for this compound.

The most direct and widely used method for synthesizing this compound is the N-acylation of 5-aminoindan. This reaction forms the acetamide bond by introducing an acetyl group onto the nitrogen atom of the amino group.

A classic and effective procedure involves treating 5-aminoindan with acetic anhydride (B1165640). Pyridine is commonly used as a solvent and a base catalyst in this reaction. researchgate.net It activates the acetic anhydride and neutralizes the acetic acid byproduct formed during the reaction. The reaction is typically performed at ambient temperature, providing a high yield of the desired product, 5-acetamidoindan.

Alternatively, acetyl chloride can be used as the acylating agent. Due to its high reactivity, especially with water, this reaction is often carried out under anhydrous conditions or in specific aqueous systems, such as a brine solution with a weak base like sodium acetate, to control the reaction and achieve high yields. ias.ac.in

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield | Reference |

| 5-Aminoindan | Acetic Anhydride | Pyridine, Ethyl Acetate | Ambient temperature, 16 hours | This compound | ~78% | |

| Aromatic Primary Amine (general) | Acetyl Chloride | Sodium Acetate | Brine/Acetone | N-Aryl Acetamide | Excellent | ias.ac.in |

Beyond classical acylation with anhydrides or acyl halides, modern amidation techniques offer alternative pathways to the acetamide linkage, often under milder conditions. These methods typically involve the use of a carboxylic acid (acetic acid in this case) and a coupling agent to facilitate the formation of the amide bond with 5-aminoindan.

A variety of coupling reagents are available for this purpose, broadly categorized as:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and are known for their rapid reaction times and suppression of side reactions. peptide.com

Uronium/Aminium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular coupling agents that react quickly and effectively to form amides with minimal epimerization. peptide.com

Transition-metal-catalyzed cross-coupling reactions also represent a powerful strategy for forming N-aryl amides. arabjchem.org Catalyst systems based on copper or palladium can couple amides directly with aryl halides or arylboronic acids, providing another synthetic route. nih.govresearchgate.net

Derivatization Approaches from the this compound Scaffold

The this compound molecule serves as a versatile scaffold for further chemical modification. Functionalization can be targeted at several positions, most notably on the aromatic portion of the indene (B144670) ring.

The aromatic ring of the indane moiety is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. openstax.org This directing effect is crucial for predicting the regioselectivity of subsequent reactions. Given that the para position (C7) is already part of the fused ring system, electrophilic attack is directed primarily to the ortho positions, namely C4 and C6.

A documented example of such functionalization is the Friedel-Crafts acylation of this compound with acetyl chloride in the presence of aluminum chloride. This reaction introduces a second acetyl group onto the aromatic ring, yielding N-(6-acetyl-2,3-dihydro-1H-inden-5-yl)acetamide. prepchem.com

Halogenation is a fundamental functionalization reaction that introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring. For the this compound scaffold, this proceeds as a classic electrophilic aromatic substitution.

Due to the ortho-, para-directing nature of the acetamido group, halogenation is expected to occur at the C4 and C6 positions. openstax.org Bromination, for example, can be achieved using various reagents. A common method for acetanilides is the reaction with N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid. youtube.comorganic-chemistry.org This provides a controlled source of electrophilic bromine.

Modern methods offer enhanced regioselectivity. For instance, palladium-catalyzed C-H activation has been developed for the direct ortho-halogenation of acetanilides using N-halosuccinimides (NBS, NCS, NIS). nih.govbeilstein-journals.org This approach avoids issues with isomer separation that can arise from traditional methods and represents a more efficient, solvent-free alternative.

| Reaction Type | Substrate | Reagents | Expected Product(s) | Reference |

| Electrophilic Bromination | This compound | N-Bromosuccinimide (NBS), cat. Acid | 4-Bromo- and/or 6-Bromo-N-(2,3-dihydro-1H-inden-5-yl)acetamide | youtube.com |

| Pd-Catalyzed Ortho-Iodination | This compound | N-Iodosuccinimide (NIS), Pd(OAc)₂ | 4-Iodo- and/or 6-Iodo-N-(2,3-dihydro-1H-inden-5-yl)acetamide | nih.govbeilstein-journals.org |

Functionalization at the Indene Ring

Oxidation of the Indene Ring

The saturated five-membered ring of the indane moiety is susceptible to oxidation, leading to the formation of indanone derivatives. A key transformation in this regard is the synthesis of N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. This oxidation introduces a ketone functional group at the benzylic position of the indane ring system. The presence of the acetamido group on the aromatic ring influences the reactivity and directs the position of further modifications. The introduction of the carbonyl group provides a new reactive site for subsequent chemical reactions, such as condensation and nucleophilic addition, thereby expanding the synthetic possibilities of the this compound scaffold.

Modifications at the Acetamide Moiety

The acetamide group of this compound is a key site for structural diversification. Modifications can be achieved through substitution on the nitrogen atom or by elongation and functionalization of the acetyl side chain.

Substitution on the Acetamide Nitrogen

The nitrogen atom of the acetamide group can be substituted with various alkyl or acyl groups. For instance, N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. An example of such a modification is the synthesis of N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, where a cyclopentyl group is introduced on the acetamide nitrogen. nih.govtudublin.ie This transformation typically requires the deprotonation of the amide nitrogen to form a more nucleophilic species. Similarly, N-acylation can introduce a second acyl group, leading to the formation of diacetamide (B36884) derivatives, although this is generally less common. These substitutions can significantly alter the steric and electronic properties of the molecule.

Side Chain Elongation and Functional Group Introduction

A versatile strategy for modifying the acetamide side chain involves the initial preparation of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide. This intermediate is synthesized by reacting 5-aminoindan with chloroacetyl chloride. researchgate.netresearchgate.net The presence of the reactive chlorine atom allows for a wide range of nucleophilic substitution reactions, facilitating the introduction of various functional groups and the elongation of the side chain.

By reacting 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide with different nucleophiles, a library of derivatives can be synthesized. For example, reaction with amines, alcohols, and thiols can introduce amino, ether, and thioether linkages, respectively. This approach provides a straightforward method for attaching diverse chemical moieties to the core structure, enabling the exploration of structure-activity relationships.

Introduction of Heterocyclic Moieties

The versatile reactivity of derivatives of this compound allows for the construction of various heterocyclic ring systems. These heterocycles can significantly influence the biological activity and physicochemical properties of the parent molecule.

For instance, the 2-chloroacetylated derivative can serve as a precursor for the synthesis of 1,2,3-triazoles. This is typically achieved through a two-step process involving the conversion of the chloro group to an azide, followed by a cycloaddition reaction with an alkyne (a "click" reaction). nih.govnih.govfrontiersin.orgscispace.com Similarly, pyrimidine (B1678525) derivatives can be synthesized from suitably functionalized intermediates derived from this compound. icm.edu.plontosight.aibibliotekanauki.plresearchgate.net The synthesis of these heterocyclic systems often involves multi-step reaction sequences, highlighting the utility of the core scaffold as a building block in complex molecule synthesis.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the functionalization of this compound derivatives. As previously mentioned, the chlorine atom in 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide is readily displaced by a variety of nucleophiles. researchgate.net This reactivity allows for the introduction of a wide range of substituents, including those containing oxygen, nitrogen, and sulfur atoms. The ease of this substitution makes it a powerful tool for creating diverse chemical libraries for screening purposes.

Condensation Reactions

Condensation reactions provide another avenue for the chemical transformation of this compound and its derivatives. The oxidized form, N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, can participate in reactions such as the Claisen-Schmidt condensation. wikipedia.orgmdpi.comresearchgate.net In this reaction, the ketone functionality of the indanone ring can react with an aldehyde or another ketone in the presence of an acid or base catalyst to form an α,β-unsaturated ketone.

Furthermore, the electron-rich aromatic ring of this compound is susceptible to electrophilic substitution reactions like the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgsemanticscholar.orgnih.govorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated from a substituted amide (like dimethylformamide) and phosphorus oxychloride, to introduce a formyl group onto the aromatic ring. This formylation provides a handle for further synthetic manipulations, such as the construction of heterocyclic rings or the extension of the carbon framework.

Data Tables

| Starting Material | Product | Reaction Type |

|---|---|---|

| This compound | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | Oxidation |

| Starting Material | Reagent | Product Type | Modification Type |

|---|---|---|---|

| This compound | Cyclopentyl bromide | N-Cyclopentyl derivative | Substitution on Acetamide Nitrogen |

| 5-Aminoindan | Chloroacetyl chloride | 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide | Side Chain Functionalization |

Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H NMR and ¹³C NMR are utilized to map out the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound are distinct for the aromatic, aliphatic, amide, and acetyl groups. The aromatic protons on the benzene (B151609) ring typically appear as multiplets or distinct doublets and singlets in the downfield region. The three sets of methylene (-CH₂-) protons of the dihydroindenyl group produce signals in the aliphatic region, often as triplets or quintets depending on the coupling between adjacent groups. The single amide proton (N-H) usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons (-CH₃) of the acetamide group characteristically appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.1 | Singlet (s) |

| Indane C2-H₂ | ~2.0 | Quintet (quin) |

| Indane C1-H₂ & C3-H₂ | ~2.8 | Triplet (t) |

| Aromatic C4-H, C6-H, C7-H | ~7.0 - 7.5 | Multiplet (m) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon of the acetamide group, which is significantly deshielded and appears far downfield. The aromatic carbons show signals in the typical aromatic region, with quaternary carbons often having lower intensities. The aliphatic carbons of the indane ring system appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl (CH₃) | ~24 |

| Indane (C2) | ~25 |

| Indane (C1, C3) | ~32-33 |

| Aromatic (CH) | ~115-125 |

| Aromatic (C-N, C-C) | ~135-145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the secondary amide group. A distinct absorption band is expected for the N-H stretching vibration. The spectrum is also characterized by the strong absorption of the carbonyl group (C=O), known as the Amide I band. Another key feature is the N-H bending vibration, referred to as the Amide II band.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3250 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1640 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound (175.23 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Extensive mass spectra for this compound are available in public databases such as mzCloud, which show detailed fragmentation data under various conditions. mzcloud.org A common fragmentation pathway for this molecule would involve the cleavage of the amide bond, leading to fragments corresponding to the indane amine cation and the acetyl group.

Collectively, the data obtained from NMR, IR, and MS provide a detailed and unambiguous confirmation of the chemical structure of this compound, ensuring its identity and purity in a research context.

Table of Mentioned Compounds

| Compound Name |

|---|

Biological Activity and Pharmacological Investigations of N 2,3 Dihydro 1h Inden 5 Yl Acetamide Analogues

In Vitro Biological Screening Assays

Analogues of N-(2,3-Dihydro-1H-inden-5-yl)acetamide, which incorporate the indane or acetamide (B32628) scaffolds, have been the subject of numerous in vitro biological screening assays to determine their therapeutic potential across a range of activities. These studies explore the structure-activity relationships that govern their interactions with various biological targets.

The West Nile Virus (WNV) NS2B-NS3 protease is a key target for the development of antiviral therapeutics because its inhibition is lethal for viral replication. nih.gov In this context, various compounds incorporating scaffolds related to this compound have been investigated. A screening of a chemical library, which included indan-1,3-diones with 1,2,3-triazolic functionalities, was conducted to identify inhibitors of the WNV NS2B-NS3 protease. plos.org The rationale for including the triazole ring was its previously described antiviral action against other flaviviruses like the Dengue virus. plos.org

The development of inhibitors often focuses on key viral proteins. The NS3 protein, a multifunctional enzyme, and the NS5 protein are considered primary targets for antiviral drugs against flaviviruses. nih.gov Some research has identified that certain anticancer drugs, such as erlotinib and sunitinib, demonstrate antiviral activity against WNV. mdpi.com Additionally, natural compounds like Nordihydroguaiaretic acid (NDGA) have shown potential as therapeutic candidates against WNV by targeting early events in the viral infection cycle. biorxiv.org These findings suggest that the indane core and related structures are promising scaffolds for the development of novel WNV inhibitors.

Derivatives of 2,3-dihydro-1H-indene have been designed and evaluated as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov These agents can alter the dynamics of microtubules in cells, leading to cell cycle arrest and apoptosis. nih.gov A series of novel dihydro-1H-indene analogues were synthesized, with compound 12d emerging as a particularly potent derivative. nih.gov It demonstrated significant antiproliferative activity against several cancer cell lines by binding to the colchicine site on tubulin. nih.gov The in vivo efficacy of compound 12d was confirmed in a mouse liver cancer model, where it inhibited tumor proliferation and angiogenesis without notable toxicity. nih.gov

The challenge of cancer therapy is often compounded by the presence of cancer stem cells (CSCs), which contribute to tumor relapse and metastasis. mdpi.comscienceopen.com Targeting these cells is a critical strategy. mdpi.com Studies on curcumin derivatives have shown that they can exhibit selective cytotoxicity against triple-negative breast cancer (TNBC) cells and their associated BCSCs. mdpi.com One derivative, TL3 , not only showed efficacy but also displayed a synergistic effect when combined with conventional chemotherapeutic agents like doxorubicin and cisplatin. mdpi.com Isatin (1H-indole-2,3-dione) derivatives, which share some structural features with indane analogues, have also demonstrated cytotoxic and apoptotic activity. researchgate.net

| Cancer Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.028 |

| A549 | 0.041 |

| HCT116 | 0.033 |

| MCF-7 | 0.087 |

Data sourced from research on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

The anti-inflammatory properties of acetamide and indene (B144670) analogues have been explored through various mechanisms. A key pathway in inflammation involves the NLRP3 inflammasome, and novel 2,3-dihydro-1H-indene-5-sulfonamide derivatives have been identified as inhibitors of this complex, showing potential for treating conditions like colitis. researchgate.net

Other studies have focused on the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial in the synthesis of inflammatory mediators. mdpi.com Certain acetamide derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages, indicating anti-inflammatory and antioxidant effects. researchgate.netnih.govmdpi.com The evaluation of N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides revealed their capacity to modulate the production of anti-inflammatory prostaglandins, suggesting they are potential candidates for treating chronic inflammation. nih.gov A synthesized pivalate-based Michael product, MAK01 , demonstrated a greater inhibitory effect on COX-2 compared to COX-1, suggesting its potential as a selective anti-inflammatory agent. mdpi.com

| Enzyme | IC50 (µg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data from a study on the anti-inflammatory and analgesic potentials of a pivalate-based Michael product. mdpi.com

The analgesic potential of acetamide derivatives has been a significant area of investigation. nih.govresearchgate.net Studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed that they caused a significant decrease in acetic acid-induced writhing responses in mice. nih.govresearchgate.net These compounds also increased latency in hot-plate and tail-clip tests, which measure responses to thermal and mechanical pain stimuli, respectively. nih.govresearchgate.net Importantly, these effects were observed without impairing motor coordination. nih.govresearchgate.net

Further research into 5-acetamido-2-hydroxy benzoic acid derivatives has also demonstrated anti-nociceptive activity. mdpi.com In an in-vivo writhing test, a derivative, PS3 , reduced painful activity by up to 75% at a 50 mg/kg dose compared to the control group. mdpi.com The structural modification of acetaminophen, a well-known analgesic, has also been explored to develop novel analgesic agents with potentially higher activity and better tolerability. mdpi.com

Several studies have reported on the synthesis and antioxidant activity of new acetamide derivatives. researchgate.netnih.govmdpi.com Their in vitro antioxidant potential was evaluated by their ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.netnih.gov Additionally, their capacity to reduce the production of ROS and NO in stimulated macrophage cell lines was assessed, further confirming their antioxidant properties. researchgate.netnih.govmdpi.com

Another study focused on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which were screened for antioxidant activity using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. researchgate.net The results revealed that many of these compounds exhibited considerable antioxidant activity, with some analogues showing effects comparable to standard reference compounds. researchgate.net

The indane moiety is present in various molecules with a wide range of biological activities, making it an interesting scaffold for developing novel antimicrobial agents. researchgate.net Indanyl analogues have been examined against pathogenic Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 100 μg/mL. researchgate.net

Similarly, N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing notable efficacy. nih.gov Thiazole derivatives, including N-(4-substituted thiazol-2-yl) acetamide analogues, have also been reported to exhibit mild to moderate antibacterial effects. dergipark.org.tr

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |

|---|---|---|---|---|

| 4a | 25 | 50 | 50 | 100 |

| 5a | 12.5 | 25 | 50 | 50 |

| 5b | 25 | 25 | 50 | 50 |

| 5c | 6.25 | 12.5 | 25 | 50 |

Data represents a selection of findings from a study on indanyl analogs as potential antimicrobial agents. researchgate.net

Anticonvulsant Activity

The anticonvulsant properties of various structural analogues of this compound have been a subject of scientific investigation. Research into related chemical scaffolds, such as quinazolinone acetamides and other N-substituted amides, has revealed promising anticonvulsant profiles.

One area of focus has been on N-substituted semicarbazones, designed using a hybrid pharmacophore-based approach, which have shown potential as anticonvulsant agents mdpi.com. Similarly, a series of N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test nih.gov. Among these, certain N-(2-hydroxyethyl)alkanamides demonstrated potent, dose-dependent protection against electroshock-induced convulsions in mice at non-toxic doses nih.gov.

Furthermore, studies on quinazoline-based acetamides have identified compounds with significant anticonvulsant effects. For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide has been studied for its anticonvulsant action spectrum nih.gov. This compound demonstrated a pronounced anticonvulsant effect, significantly reducing mortality in mouse models of seizures induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine nih.gov. The synthesis of novel 1-benzylsubstituted derivatives of this quinazolin-3-yl)acetamide was undertaken to explore their affinity for GABAergic biotargets and to estimate their anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models scispace.comresearchgate.net. While some of these derivatives showed a tendency towards activity by reducing mortality and prolonging the time to death, they did not exhibit strong anticonvulsant properties in the initial screenings scispace.comresearchgate.net.

Table 1: Anticonvulsant Activity of Selected N-(2-hydroxyethyl)amide Derivatives

| Compound | ED₅₀ (mg/kg) | Protective Index |

|---|---|---|

| N-(2-hydroxyethyl)decanamide | 22.0 | 27.5 |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >42.9 |

| N-(2-hydroxyethyl)stearamide | 20.5 | >48.8 |

Data sourced from studies on maximal electroshock (MES) induced seizures. nih.gov

Neurological Effects

Analogues of this compound have been investigated for a range of neurological effects beyond anticonvulsant activity, including neuroprotection and modulation of central nervous system (CNS) receptors.

Derivatives based on the indanone pharmacophore have been designed as dual ligands for serotonin receptors 5-HT1A and 5-HT7, which are implicated in various CNS conditions nih.gov. A structure-affinity relationship study led to the identification of 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, a compound with high affinity for both 5-HT1A and 5-HT7 receptors nih.gov. This compound acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, suggesting its potential as an antidepressant agent nih.gov.

In the context of neurodegenerative diseases, propargylamino-dihydroinden derivatives, which are structurally related to the core compound, have demonstrated significant neuroprotective activities mansapublishers.com. For example, Rasagiline and its analogues have been shown to possess anti-apoptotic properties by suppressing the activation of caspases and DNA fragmentation mansapublishers.com.

Furthermore, research into other structurally related acetamides has revealed effects on neural cell growth. (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, a compound isolated from Selaginella pulvinata, has been shown to inhibit the proliferation and migration of neuroglioma cells researchgate.net. This compound was found to induce cell cycle arrest and apoptosis in H4 neuroglioma cells, indicating its potential as an anti-tumor agent against this aggressive form of CNS cancer researchgate.net.

Enzyme and Receptor Modulation Studies

The modulatory effects of this compound analogues on various enzymes and receptors are crucial to their pharmacological profiles. These studies have revealed interactions with key targets in inflammatory and neurological pathways.

A significant finding is the role of Rasagiline, a propargylamine derivative with an indan structure, as a potent and selective irreversible inhibitor of monoamine oxidase-B (MAO-B) mansapublishers.com. This enzymatic inhibition is a key mechanism in its therapeutic effects.

In the realm of inflammatory responses, novel 2,3-dihydro-1H-indene-5-sulfonamide analogues have been identified as potent and specific inhibitors of the NLRP3 inflammasome nih.govresearchgate.net. One such compound, 15z, was found to bind directly to the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome and inhibiting cell pyroptosis nih.gov. This mechanism is central to its anti-inflammatory effects in models of colitis nih.govresearchgate.net.

Molecular docking studies have further elucidated the receptor-level interactions of related acetamide derivatives. The anticonvulsant N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide has been shown to have affinities for GABA, glycine, and adenosine A2A receptors, which aligns with its observed in vivo anticonvulsant activity spectrum nih.gov.

Other studies have demonstrated the modulation of enzymes involved in inflammation. For instance, certain benzenesulfonamide derivatives have been shown to reduce COX-1 and COX-2 levels in inflamed tissues mdpi.com. Similarly, N-(2-hydroxy phenyl) acetamide has been found to reduce the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α in models of arthritis nih.govresearchgate.net.

Table 2: Receptor and Enzyme Binding Affinity of Selected Analogues

| Compound/Analogue Class | Target Receptor/Enzyme | Activity |

|---|---|---|

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A Receptor | Ki = 0.74 nM (Full Agonist) |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 Receptor | Ki = 8.4 nM (Antagonist) |

| 2,3-dihydro-1H-indene-5-sulfonamide analogue (15z) | NLRP3 Inflammasome | IC₅₀ = 0.13 µM (Inhibitor) |

| Rasagiline | Monoamine Oxidase-B (MAO-B) | Potent Irreversible Inhibitor |

Ki (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) values indicate the potency of the compounds. nih.govnih.gov

In Vivo Pharmacological Models

Inflammatory Bowel Disease Models

The therapeutic potential of this compound analogues has been evaluated in in vivo models of inflammatory bowel disease (IBD) fortunejournals.comnih.govresearchgate.net. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used and relevant model for studying the pathology of IBD and for evaluating novel therapeutic agents nih.gov.

In this context, a series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues were designed and synthesized as NLRP3 inflammasome inhibitors nih.gov. The NLRP3 inflammasome is a protein complex that plays a critical role in the inflammatory processes associated with IBD nih.govresearchgate.net. The in vivo efficacy of these analogues was assessed in the DSS-induced colitis model. One of the lead compounds, 15z, was shown to significantly alleviate the symptoms of IBD in this model nih.gov. This compound was found to have a notable distribution in the colon and effectively impacted the activation of the NLRP3 inflammasome in the inflamed tissue nih.gov.

Carrageenan-Induced Rat Paw Edema

The carrageenan-induced rat paw edema model is a classic and highly reproducible model of acute, non-immune inflammation used to screen for anti-inflammatory drugs nih.govresearchgate.net. The inflammatory response, characterized by edema, hyperalgesia, and erythema, develops rapidly after the subcutaneous injection of carrageenan and is quantified by the increase in paw size researchgate.net.

In this model, various compounds with structural similarities to this compound have been evaluated for their anti-inflammatory properties. For example, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine demonstrated strong anti-inflammatory activity, with some compounds showing a higher percentage of edema inhibition than the standard drug indomethacin mdpi.com.

Another study investigated the anti-inflammatory effects of an azabicyclononane derivative, which caused a significant dose-dependent inhibition of the carrageenan-induced increase in hind paw weight pnrjournal.com. The mechanism of action for this compound was linked to the inhibition of the iNOS/NO-CSE/H2S-NFκB pathway in the inflamed paw tissue pnrjournal.com.

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound Class | Maximum Inhibition (%) | Time Point |

|---|---|---|

| Benzenesulfonamide Derivative (Compound 1) | 96.31% | 4 hours |

| Benzenesulfonamide Derivative (Compound 3) | 99.69% | 4 hours |

| Indomethacin (Standard) | 57.66% | 4 hours |

Data represents the percentage inhibition of paw edema at a specific time point after carrageenan administration. mdpi.com

Adjuvant-Induced Arthritis Assays

Adjuvant-induced arthritis (AIA) in rats is a widely used experimental model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic drugs researchgate.net. This model is induced by the intradermal administration of heat-killed Mycobacterium tuberculosis and is characterized by chronic inflammation, synovial proliferation, and joint destruction researchgate.netresearchgate.net.

The anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, an acetamide analogue, has been studied in the AIA model nih.gov. In these studies, treatment with N-(2-hydroxy phenyl) acetamide was found to significantly ameliorate the severity of the disease researchgate.net. A notable reduction in the increase in paw edema volume was observed in the treated arthritic animals compared to the diseased control group nih.govresearchgate.net.

Furthermore, the treatment also led to a significant reduction in the serum levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators in the pathology of rheumatoid arthritis nih.govresearchgate.net. The remission of arthritic symptoms was associated with improved joint histology researchgate.net.

Neurotoxicity Evaluation

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the neurotoxicity evaluation of this compound or its direct analogues were identified. Research on compounds with an indane scaffold has explored various biological activities, including potential neuroprotective effects. eburon-organics.commdpi.com However, dedicated investigations into the adverse neurological effects or toxicity profiles of this compound analogues are not present in the currently accessible research landscape. Therefore, detailed research findings and data tables on the neurotoxicity of this specific class of compounds cannot be provided.

Structure Activity Relationship Sar Studies

Impact of Substituents on the Indene (B144670) Ring on Biological Activity

The biological activity of N-(2,3-Dihydro-1H-inden-5-yl)acetamide analogs can be significantly modulated by the introduction of various substituents on the indene ring. The nature, position, and size of these substituents can influence the compound's interaction with its biological target, thereby affecting its potency and selectivity.

For instance, in a series of 2-substituted 1-indanone (B140024) derivatives, which share the indane core with this compound, the binding affinity to acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, was found to be sensitive to the nature of the substituent. Molecular docking and 3D-QSAR studies revealed that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge could enhance the binding affinity. This suggests that both steric bulk and electronic properties of the substituents on the indane ring play a crucial role in the interaction with the active site of the enzyme.

While direct SAR studies on this compound with a systematic variation of substituents on the indene ring are not extensively documented in the public domain, the principles derived from related indanone and indole (B1671886) analogs provide valuable insights. For example, in a study of indole-based ligands, the position of substitution on the indole ring (a related bicyclic aromatic system) was shown to affect not only the binding affinity but also the intrinsic activity and receptor selectivity. This highlights the importance of the precise placement of substituents on the aromatic portion of the molecule to achieve the desired biological effect.

Future research focusing on the systematic substitution of the indene ring of this compound with a range of electron-donating and electron-withdrawing groups, as well as varying their steric properties, would be invaluable in mapping the SAR for specific biological targets.

Influence of Acetamide (B32628) Side Chain Modifications on Potency and Selectivity

Modifications to the acetamide side chain of this compound represent a key strategy for fine-tuning the potency and selectivity of its analogs. The acetamide moiety offers several points for chemical modification, including the N-acyl group and the potential for substitution on the nitrogen atom.

In a study of pyrazolopyrimidine-based ligands, where an acetamide group plays a crucial role, it was found that N,N-disubstitution of the terminal acetamide provided an opportunity to introduce diverse chemical moieties without sacrificing binding affinity to the translocator protein (TSPO). This work demonstrated that the acetamide position is particularly tolerant to N-alkyl substitution, with variations in chain length and branching influencing lipophilicity and plasma protein binding, both critical pharmacokinetic parameters. For instance, longer carbon chains increased lipophilicity, while branched alkyl groups tended to exhibit more moderate lipophilicity. This suggests that by modifying the substituents on the acetamide nitrogen, one can modulate the drug-like properties of the molecule.

Furthermore, in a series of substituted acetamide derivatives designed as butyrylcholinesterase (BChE) inhibitors, the structure of the N-acyl group was found to be critical for inhibitory activity. The replacement of a methyl group with a carbonyl group was a feasible strategy to enhance potency, while the introduction of an ester group had a negative influence. This underscores the sensitivity of biological activity to even subtle changes in the acetamide side chain.

These findings from related acetamide-containing compounds suggest that a systematic exploration of modifications to the acetamide side chain of this compound could lead to the discovery of analogs with improved potency and selectivity for various biological targets.

Role of Heterocyclic Moieties in Bioactivity

The incorporation of heterocyclic moieties into the structure of this compound is a widely employed strategy in medicinal chemistry to enhance biological activity and introduce novel pharmacological properties. Heterocyclic rings can influence a molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding and pharmacokinetic profile.

For example, in a series of N-aryl-2-(N-disubstituted) acetamide compounds, the introduction of a benzothiazole (B30560) ring linked to an acetamide was shown to result in inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This highlights the potential of heterocyclic systems to confer specific enzyme inhibitory properties.

The versatility of heterocyclic chemistry allows for the introduction of a wide array of ring systems. For instance, the synthesis of novel phthalimide (B116566) derivatives, which are N-heterocyclic compounds, has been explored for their anticancer activities. In one study, N-(1,3-dioxoisoindolin-4-yl)acetamide scaffolds were synthesized and showed significant cytotoxic activity against breast cancer cells. Molecular docking studies suggested that these compounds could interact with key anticancer drug targets.

Furthermore, the combination of different heterocyclic rings within a single molecule can lead to synergistic effects. A study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, which incorporate an indole ring, demonstrated their potential as inhibitors of the influenza A virus. The indole moiety, a common privileged structure in medicinal chemistry, can participate in various non-covalent interactions with biological targets.

While specific examples of this compound directly functionalized with a diverse range of heterocyclic moieties and their corresponding biological activities are not extensively reported, the general principles of heterocyclic medicinal chemistry strongly suggest that such modifications would be a fruitful avenue for the development of novel bioactive compounds.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, which explores the different spatial arrangements of atoms that a molecule can adopt, is therefore a vital tool in understanding the relationship between a compound's structure and its biological profile. For this compound and its analogs, the relative orientation of the indene ring and the acetamide side chain, as well as the flexibility of the five-membered ring of the indane core, can significantly influence how the molecule fits into the binding site of a biological target.

The importance of conformation is further highlighted in studies of other bioactive compounds. For example, the absolute configuration and conformational analysis of brevipolides, a class of bioactive natural products, have been investigated to understand their anticancer activity. These studies revealed that specific stereoisomers and their preferred conformations are crucial for their biological effects.

Therefore, a thorough conformational analysis of this compound and its derivatives using techniques such as NMR spectroscopy and computational modeling would be essential to understand how their three-dimensional structures correlate with their biological activities. Such studies could reveal the optimal spatial arrangement required for target interaction and guide the design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing powerful methods to investigate and predict the structure-activity relationships (SAR) of bioactive compounds like this compound and its analogs. These in silico techniques allow for the rational design of new molecules with improved biological profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of novel, unsynthesized molecules. For instance, 3D-QSAR studies on 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors have successfully identified key structural features that influence their binding affinity. The resulting contour maps from these models provide a visual representation of the regions around the molecule where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favorable or unfavorable for activity. nih.gov

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. Molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds have been used to evaluate their potential as inhibitors of enzymes involved in neurodegenerative diseases. nih.gov Similarly, docking studies of phthalimide derivatives have helped to elucidate their binding mechanisms to anticancer drug targets. bohrium.com

Mechanism of Action Moa Elucidation

Target Identification and Validation

The primary biological target identified for N-(2,3-Dihydro-1H-inden-5-yl)acetamide is the Non-structural protein 1 (Nsp1) of the Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). rcsb.org Nsp1 is recognized as a principal pathogenicity factor of coronaviruses. Its primary function involves the suppression of host gene expression. It achieves this by sterically blocking the mRNA entry channel of the 40S host ribosomal subunit and facilitating the degradation of host mRNA. rcsb.org This disruption of host protein synthesis leads to a shutdown of the cell's innate immune response, a critical factor in the virus's ability to evade host defenses. The essential role of Nsp1 in viral pathogenesis validates it as a significant therapeutic target. rcsb.org

Detailed studies characterizing the specific enzyme inhibition profile of this compound are not extensively documented in the available scientific literature.

The binding of this compound to its target was determined through X-ray crystallography. The compound was found to be in a complex with SARS-CoV-2 Nsp1, and this structure has been deposited in the Protein Data Bank (PDB) under the accession code 8A4Y . rcsb.orgnih.gov

The study revealed that this compound binds to a druggable, partially cryptic pocket within the Nsp1 protein. rcsb.org This discovery was the result of fragment-based screening, which confirmed the druggability of this specific binding site on the viral protein. rcsb.org

Below are the crystallographic data for the complex:

| Parameter | Details | Reference |

|---|---|---|

| PDB ID | 8A4Y | rcsb.org |

| Target Protein | SARS-CoV-2 Non-structural protein 1 (Nsp1) | rcsb.org |

| Ligand | This compound (Code: QO6) | rcsb.orgnih.gov |

| Experimental Method | X-ray Diffraction | rcsb.org |

| Resolution | 1.10 Å | cathdb.info |

| Deposition Date | 2022-06-13 | rcsb.org |

While the target protein, SARS-CoV-2 Nsp1, profoundly impacts host cellular pathways by shutting down protein synthesis and innate immune responses, direct experimental evidence detailing the downstream effects of this compound itself on specific signaling cascades such as TNF-α, NF-κB, AP-1, or ROS production has not been reported in the reviewed literature. The existing research has focused on the direct binding interaction rather than the subsequent cellular consequences of this binding.

Cellular Assay Development and Mechanistic Insights

The primary mechanistic insights into the action of this compound were obtained through biophysical and structural techniques rather than traditional cellular assays. The key experimental approaches were fragment screening and high-resolution X-ray crystallography. rcsb.org These methods were instrumental in identifying the compound's binding to Nsp1 and characterizing the precise location and nature of this interaction, thereby revealing a potential avenue for therapeutic intervention. rcsb.org

Biochemical Characterization of Target Interactions

The biochemical interaction between this compound and SARS-CoV-2 Nsp1 is defined by its binding to a specific, druggable pocket on the protein. rcsb.org Computational and structural analyses indicate that this binding site is partially cryptic, meaning it may not be apparent in the unbound state of the protein. rcsb.org The research suggests that targeting this pocket with a ligand could potentially disrupt the interaction between Nsp1 and host mRNA. This provides a biochemical basis for a novel therapeutic strategy aimed at counteracting the Nsp1-mediated shutdown of host gene expression. rcsb.org

Potential Therapeutic Applications and Drug Discovery Implications

Preclinical Development Candidates

Although direct preclinical development candidates for the parent compound N-(2,3-Dihydro-1H-inden-5-yl)acetamide are not extensively documented in publicly available research, several analogues and derivatives have shown sufficient promise in early studies to be considered for further investigation. The core structure is of significant interest to the fields of chemistry and pharmacology due to its potential for biological activity. acs.orgontosight.aiontosight.ai The exploration of derivatives with varied substitutions on the indane and acetamide (B32628) moieties is a key focus of medicinal chemistry programs aiming to optimize potency, selectivity, and pharmacokinetic profiles.

One notable area of progress is the development of 2,3-dihydro-1H-indene-5-sulfonamide analogues as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. nih.govresearchgate.net A specific inhibitor, compound 15z , has been identified as a potent and specific candidate with low toxicity in preclinical models. nih.gov Another advanced compound, GDC-2394 , which shares a structural relationship, has progressed to safety studies in cynomolgus monkeys, underscoring the therapeutic potential of this chemical class. acs.org

Therapeutic Areas of Focus

The unique chemical architecture of this compound and its derivatives has prompted investigations across a spectrum of therapeutic areas.

Inflammatory and Autoimmune Diseases

The most significant preclinical advancements for derivatives of the this compound scaffold have been in the realm of inflammatory and autoimmune diseases. Research has focused on the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune system and whose dysregulation is implicated in a host of inflammatory conditions. nih.govresearchgate.net

A series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues have been designed and synthesized as potent NLRP3 inflammasome inhibitors. nih.gov One of the lead compounds from this series, 15z , demonstrated a half-maximal inhibitory concentration (IC50) of 0.13 μM and was shown to directly bind to the NLRP3 protein. nih.gov In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, compound 15z significantly alleviated symptoms of inflammatory bowel disease, suggesting its potential as a therapeutic candidate. nih.gov

Another preclinical candidate, (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b] acs.orgscilit.comoxazine-3-sulfonamide (GDC-2394) , has also been developed as a potent and selective NLRP3 inhibitor. acs.org This compound has undergone safety studies in cynomolgus monkeys, indicating its progression in the preclinical development pipeline. acs.org

| Preclinical Candidate | Target | In Vitro Potency (IC50) | In Vivo Model | Key Findings |

| Compound 15z | NLRP3 Inflammasome | 0.13 μM | DSS-induced colitis (mice) | Significantly relieved inflammatory bowel disease symptoms. nih.gov |

| GDC-2394 | NLRP3 Inflammasome | Not explicitly stated | Safety studies (cynomolgus monkeys) | Advanced to preclinical safety evaluation. acs.org |

Infectious Diseases (Antiviral, Antibacterial)

The broad biological activity of acetamide and indane derivatives has led to their exploration as potential treatments for infectious diseases. While specific studies on this compound are limited, related compounds have shown promise.

Antiviral Activity: The indane pharmacophore is present in clinically used antiviral drugs like the HIV-1 protease inhibitor Indinavir. researchgate.net This precedent suggests that derivatives of this compound could be engineered to target viral enzymes or other critical components of the viral life cycle. General screening of N-heterocycles has identified numerous compounds with potent inhibitory effects against various viruses, including influenza, coronavirus, and enterovirus, underscoring the potential of this chemical class. mdpi.com

Antibacterial Activity: Compounds featuring acetamide linkages have been explored for their antibacterial properties. ontosight.ai The core structure of this compound provides a scaffold that can be modified to interact with bacterial targets. Further research is needed to synthesize and evaluate specific derivatives for their efficacy against clinically relevant bacterial pathogens.

Neurodegenerative Disorders

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. nih.gov Acetamide derivatives have been investigated for their neuroprotective effects in various preclinical models. nih.gov

While direct evidence for this compound is yet to be established, the structural motif is of interest. For instance, benzimidazole-containing acetamide derivatives have been shown to attenuate neuroinflammation and oxidative stress in an ethanol-induced neurodegeneration model in rats. nih.gov These findings suggest that the acetamide moiety can be a crucial component in designing compounds with neuroprotective properties. The exploration of this compound derivatives in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is a logical next step.

Oncology and Cancer Research

The development of novel anticancer agents is a critical area of research, and compounds containing the acetamide scaffold have been a focus of such efforts. ontosight.ai Derivatives of this compound are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

One study focused on the synthesis and in vitro anti-cancer evaluation of novel 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives, which share the acetamide functional group. nih.gov A lead compound from this series, 4a , exhibited good anti-proliferative activity against the MCF-7 breast cancer cell line with an IC50 of 7.5 μM, while showing low toxicity to normal cells. nih.gov This research highlights the potential of the acetamide scaffold in the design of new anticancer drugs.

Another study on new N-(1, 3-dioxoisoindolin-4-yl)acetamide derivatives also demonstrated anticancer efficacy against MCF-7 breast cancer cells, with compounds NPD-8 and NPD-12 showing significant activity. bohrium.com These findings suggest that the this compound core could be a valuable starting point for the development of novel oncology therapeutics.

| Compound Series | Cancer Cell Line | Key Findings |

| 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives | MCF-7 (Breast Cancer) | Compound 4a showed an IC50 of 7.5 μM and low toxicity to normal cells. nih.gov |

| N-(1, 3-dioxoisoindolin-4-yl)acetamide derivatives | MCF-7 (Breast Cancer) | Compounds NPD-8 and NPD-12 demonstrated significant anticancer activity. bohrium.com |

Pain Management

The search for novel analgesics with improved efficacy and safety profiles is a major goal of pharmaceutical research. Acetamide derivatives have been synthesized and evaluated for their analgesic properties in various preclinical pain models. scilit.com

A study on a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated significant analgesic effects in hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. scilit.com These findings indicate that the acetamide moiety can contribute to the analgesic activity of a compound.

Furthermore, research on N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide , a compound structurally related to the core molecule of interest, has demonstrated smooth muscle relaxant activity. researchgate.net This property could be beneficial in certain pain states, particularly those involving muscle spasms. While direct evidence of the analgesic effects of this compound is still needed, the existing data on related compounds provides a strong rationale for its investigation in preclinical pain models.

Pharmacokinetic and Pharmacodynamic Considerations in Research

At present, detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiles for this compound are not extensively documented in publicly available scientific literature. However, based on its chemical structure and the known properties of related indane and acetamide derivatives, several key areas of investigation are paramount for elucidating its therapeutic potential.

Pharmacokinetics (ADME): The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its efficacy and safety. For this compound, computational (in silico) predictions can offer initial insights.

Absorption: The compound's moderate lipophilicity, suggested by its chemical structure, may allow for good oral absorption. Experimental validation through in vitro models, such as Caco-2 cell permeability assays, would be essential to confirm this.

Distribution: The distribution of the compound throughout the body will be influenced by its plasma protein binding and tissue permeability. Understanding its ability to cross the blood-brain barrier is particularly crucial if neuroprotective or other central nervous system applications are considered, given that some indane derivatives exhibit such activities.

Metabolism: The acetamide and indane moieties are susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways could include hydroxylation of the indane ring and hydrolysis of the acetamide group. In vitro studies using human liver microsomes are necessary to identify the specific CYP isoforms involved and to characterize the resulting metabolites.

Excretion: The routes of excretion, whether renal or fecal, would need to be determined through in vivo studies in animal models.

A summary of predicted ADMET properties for similar compounds can provide a preliminary framework for investigation:

| Property | Predicted Outcome for Similar Scaffolds | Research Implication |

| Oral Bioavailability | Moderate to High | Suggests potential for oral administration, requiring experimental verification. |

| Blood-Brain Barrier | Variable | Warrants investigation to determine suitability for CNS or peripheral targets. |

| Metabolic Stability | Moderate | Highlights the need to identify metabolites and their potential activity or toxicity. |

| Toxicity Risk | Low to Moderate | Necessitates comprehensive toxicological screening to establish a safety profile. |

Pharmacodynamics: The study of how a drug affects the body is central to understanding its therapeutic action. For this compound, the initial steps would involve high-throughput screening against a panel of biological targets to identify potential mechanisms of action. The indane nucleus is a privileged scaffold found in drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Key research questions would include:

What are the primary molecular targets of this compound?

Does it act as an enzyme inhibitor, a receptor agonist or antagonist, or does it modulate other cellular pathways?

What are the downstream signaling effects following target engagement?

Drug Repurposing Opportunities

Drug repurposing, the identification of new uses for existing or failed drugs, offers a cost-effective and accelerated path to new therapies. Given the broad biological activities associated with the indane scaffold, this compound and its derivatives present intriguing opportunities for repurposing.

The structural similarity to compounds with known biological activities provides a rational basis for exploring new therapeutic avenues. For instance, various indane derivatives have been investigated for:

Neuroprotective Effects: The indane core is present in drugs used for Alzheimer's disease, suggesting a potential role in neurodegenerative disorders.

Anticancer Activity: Substituted indanes have shown promise as anticancer agents by targeting various oncologic pathways.

Anti-inflammatory Properties: The anti-inflammatory potential of indane-containing compounds is another area ripe for exploration.

Antimicrobial Effects: The investigation of indane derivatives for their activity against a range of pathogens could reveal novel antimicrobial agents.

A systematic approach to repurposing would involve:

In Silico Screening: Computational modeling to predict the binding of this compound to a wide array of biological targets associated with various diseases.

In Vitro Assays: High-throughput screening against diverse cell lines and biochemical assays to identify unexpected biological activities.

Phenotypic Screening: Observing the effects of the compound on disease models in cells or small organisms to uncover novel therapeutic effects without a preconceived target.

The following table outlines potential therapeutic areas for repurposing based on the activities of related indane compounds:

| Therapeutic Area | Rationale Based on Indane Scaffold |

| Oncology | Presence in compounds targeting cancer-related pathways. |

| Neurology | Structural similarities to neuroprotective agents and drugs for neurodegenerative diseases. |

| Inflammatory Diseases | Known anti-inflammatory activity of some indane derivatives. |

| Infectious Diseases | Documented antimicrobial and antiviral properties of related compounds. |

Advanced Research Methodologies and Future Directions

High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on a specific biological target. nih.gov While specific HTS campaigns centered solely on N-(2,3-Dihydro-1H-inden-5-yl)acetamide are not extensively documented in publicly available literature, the principles of HTS can be readily applied to this compound and its derivatives.

In a typical HTS initiative, a library of compounds would be tested for its ability to modulate the activity of a target protein, such as an enzyme or receptor. This is often accomplished using automated systems and miniaturized assays, allowing for the screening of thousands of compounds in a short period. For instance, if a derivative of this compound were being investigated as a potential enzyme inhibitor, an HTS assay could be designed to measure the rate of the enzymatic reaction in the presence of the compound. A reduction in the reaction rate would indicate inhibitory activity.

Biochemical assays, such as fluorescence polarization, FRET, and TR-FRET, are commonly employed in HTS to detect molecular interactions. nih.gov Cell-based assays are also widely used to assess the effects of compounds on cellular processes, such as cell viability or the activation of a signaling pathway. nih.gov The data generated from HTS can be used to identify "hits," which are compounds that exhibit the desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

Combinatorial Chemistry Libraries Incorporating the this compound Scaffold

Combinatorial chemistry is a powerful tool for generating large, diverse libraries of compounds for drug discovery. nih.gov The this compound scaffold is well-suited for incorporation into combinatorial libraries due to the presence of multiple points for chemical modification.

The synthesis of a combinatorial library based on this scaffold could involve a variety of chemical reactions. For example, the acetamide (B32628) nitrogen could be alkylated or acylated with a diverse set of building blocks. The aromatic ring of the indane moiety could also be functionalized through reactions such as halogenation, nitration, or Friedel-Crafts acylation, followed by further modifications.

The general strategy for creating a combinatorial library involves the systematic combination of a set of starting materials to generate a large number of products. This can be done using solid-phase synthesis, where the scaffold is attached to a resin bead and then reacted with a series of reagents, or through solution-phase synthesis, often with the aid of automated liquid handling systems. The resulting library of compounds can then be screened for biological activity using HTS. The synthesis of indole (B1671886) derivative libraries, for example, has demonstrated the feasibility of creating large and diverse collections of related heterocyclic compounds for biological screening. nih.gov

Advanced Computational Approaches (e.g., AI/ML in Drug Design)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the development of predictive models. nih.gov These computational approaches can be applied to the study of this compound and its derivatives to accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a relationship between the chemical structure of a compound and its biological activity. drugtargetreview.com ML algorithms, such as random forest, support vector machines, and neural networks, can be used to build QSAR models for a series of this compound analogs. drugtargetreview.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. Deep learning, a subset of ML, has shown particular promise in QSAR studies. youtube.com

| Computational Approach | Application to this compound |

| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives for activity against biological targets. |

| Combinatorial Chemistry | Generate large and diverse libraries of this compound analogs for screening. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models to guide the design of more potent analogs. drugtargetreview.com |

| Artificial Intelligence (AI) and Machine Learning (ML) | Predict biological activity, design novel compounds, and optimize drug-like properties. nih.govnih.gov |

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel and efficient synthetic routes is crucial for the production of this compound and its derivatives. Traditional synthetic methods can often be lengthy and require the use of harsh reagents and solvents. Modern synthetic chemistry is increasingly focused on the development of "green" synthetic methods that are more environmentally friendly. noaa.gov

One approach to developing a novel synthetic route to this compound could involve the use of palladium-catalyzed cross-coupling reactions to form the C-N bond of the acetamide group. For example, 5-aminoindane could be coupled with an acetylating agent in the presence of a palladium catalyst. Another approach could involve the functionalization of the indane ring through C-H activation, which would allow for the direct introduction of the acetamide group without the need for pre-functionalized starting materials. rsc.org